molecular formula C12H12ClNO2S2 B2363885 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 2034528-47-5

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2363885
CAS No.: 2034528-47-5
M. Wt: 301.8
InChI Key: RXJCBDFABSHHQO-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the thiophene ring in the structure imparts unique electronic and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the 5-chlorothiophene-2-yl intermediate: This can be achieved through the chlorination of thiophene using reagents such as sulfuryl chloride or N-chlorosuccinimide.

    Alkylation: The 5-chlorothiophene-2-yl intermediate is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to form the 2-(5-chlorothiophen-2-yl)-2-methoxyethyl intermediate.

    Amidation: The final step involves the reaction of the 2-(5-chlorothiophen-2-yl)-2-methoxyethyl intermediate with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene-based compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorothiophene-3-carboxamide
  • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide
  • 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-ylmethyl)carbamodithioate

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of both the 5-chlorothiophene and 2-methoxyethyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c1-16-9(10-2-3-11(13)18-10)6-14-12(15)8-4-5-17-7-8/h2-5,7,9H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJCBDFABSHHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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